molecular formula C11H14BrNO2 B8153539 2-(4-Bromo-2-methoxyphenyl)-N-ethylacetamide

2-(4-Bromo-2-methoxyphenyl)-N-ethylacetamide

Cat. No.: B8153539
M. Wt: 272.14 g/mol
InChI Key: MQKBQKTXUXSYPC-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)-N-ethylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted methoxyphenyl group attached to an ethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenyl)-N-ethylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and ethylamine.

    Reaction Conditions: The 4-bromo-2-methoxyphenol is first converted to 4-bromo-2-methoxybenzyl chloride using thionyl chloride. This intermediate is then reacted with ethylamine in the presence of a base such as triethylamine to yield this compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Automation: Automated systems are employed for efficient mixing, heating, and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)-N-ethylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromo group.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-(4-Bromo-2-methoxyphenyl)-N-ethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may influence various biochemical pathways, resulting in changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2-methoxyphenyl)-N-methylacetamide: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-Bromo-2-methoxyphenyl)-N-propylacetamide: Similar structure but with a propyl group instead of an ethyl group.

    2-(4-Bromo-2-methoxyphenyl)-N-isopropylacetamide: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

2-(4-Bromo-2-methoxyphenyl)-N-ethylacetamide is unique due to its specific substitution pattern and the presence of an ethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-13-11(14)6-8-4-5-9(12)7-10(8)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKBQKTXUXSYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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